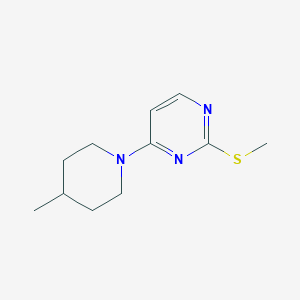![molecular formula C17H23N7 B6459965 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2404411-40-9](/img/structure/B6459965.png)
4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrimidine and piperazine rings are likely to contribute to the overall stability of the molecule .Chemical Reactions Analysis
The compound may undergo various chemical reactions, including hydroxylation at the 5′ position of the pyrimidine ring (M5), amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and scission of the pyrimidine ring (M1) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion. By inhibiting DPP-4, the compound prolongs the action of these hormones, thereby promoting insulin secretion and reducing blood glucose levels .
Mode of Action
The compound interacts with its target, DPP-4, by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, preventing it from degrading incretin hormones . As a result, the levels of these hormones increase, leading to enhanced insulin secretion and reduced blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake. They stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is rapidly absorbed and widely distributed in the body . The major route of metabolism is hydroxylation at the 5’ position of the pyrimidine ring . The compound is eliminated by both metabolism and renal clearance .
Result of Action
The molecular and cellular effects of the compound’s action include increased insulin secretion, decreased glucagon release, and reduced blood glucose levels . These effects contribute to the management of blood glucose levels in individuals with type 2 diabetes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH and temperature can affect the compound’s stability and its interaction with DPP-4 . Additionally, individual factors, such as genetic variations, age, and health status, can influence the compound’s pharmacokinetics and pharmacodynamics .
Propriétés
IUPAC Name |
2-methyl-3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-14-16(19-7-6-18-14)23-12-10-22(11-13-23)15-4-5-20-17(21-15)24-8-2-3-9-24/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPXXWQCVUULCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6459882.png)
![4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6459885.png)
![2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6459889.png)

![2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6459915.png)
![4,6-dimethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6459922.png)
![8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459931.png)
![2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B6459944.png)
![2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole](/img/structure/B6459954.png)
![4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6459960.png)
![6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N,N-dimethylpyridazin-3-amine](/img/structure/B6459972.png)
![2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B6459979.png)
![5-chloro-4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6459985.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine](/img/structure/B6459991.png)